molecular formula C18H16F3NO3 B2510082 N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1396683-89-8

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2510082
CAS No.: 1396683-89-8
M. Wt: 351.325
InChI Key: VOZNRCSYFCMEJD-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide is a potent, small-molecule inhibitor that belongs to the novel N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) class of antimalarial compounds . It functions as a transmission-blocking agent, specifically designed to interrupt the Plasmodium falciparum life cycle and prevent the spread of malaria by stopping transmission from humans to mosquitoes . Its primary mechanism of action involves targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . By binding to and stabilizing Pfs16, the compound effectively blocks male gamete formation (exflagellation) within the mosquito midgut, a critical step following a blood meal, thereby preventing the parasite's subsequent development and transmission . This makes it an invaluable tool for researchers studying the molecular biology of parasite sexual stages and mosquito-stage development. With nanomolar activity in blocking transmission, it serves as a key candidate compound for the development of new transmission-blocking antimalarials, addressing the urgent need to combat rising drug resistance . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)13-6-2-1-5-12(13)16(23)22-11-17(24)9-10-25-15-8-4-3-7-14(15)17/h1-8,24H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNRCSYFCMEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzamide Formation: The final step involves the coupling of the chroman derivative with a benzoyl chloride or benzamide derivative under suitable conditions, often using a base such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzamide moiety can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Enzyme Inhibition
N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide has been evaluated for its potential as an enzyme inhibitor. Studies involving similar compounds have demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this class of compounds may serve as non-covalent inhibitors that interact with the active sites of these enzymes .

Antidiabetic Activity
Recent studies have highlighted the potential of related compounds as multi-target antidiabetic agents. For instance, a chiral derivative exhibited promising inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. This suggests that modifications to the chroman structure could enhance the antidiabetic properties of this compound .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Hydroxychroman Core : The initial step often includes the synthesis of a hydroxychroman derivative through cyclization reactions involving phenolic compounds.
  • Introduction of Trifluoromethyl Group : This can be achieved via electrophilic fluorination or nucleophilic substitution methods to incorporate the trifluoromethyl moiety into the benzamide structure.
  • Coupling Reaction : The final step generally involves coupling the hydroxychroman derivative with a trifluoromethyl-substituted benzoyl chloride to yield the desired amide product.

These synthetic pathways are crucial for optimizing yields and enhancing biological activity .

Therapeutic Potential

The therapeutic applications of this compound are promising:

  • Antimicrobial Agents : Due to its efficacy against various bacterial strains, this compound could be developed into a novel antimicrobial drug.
  • Neuroprotective Agents : Given its potential as an enzyme inhibitor, it may also find applications in treating neurodegenerative diseases where acetylcholine levels are critical.
  • Antidiabetic Drugs : Its ability to inhibit key enzymes in glucose metabolism positions it as a candidate for diabetes management therapies.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityCompounds with trifluoromethyl groups showed significant activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition .
Enzyme Inhibition StudyDemonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential for neuroprotective applications .
Antidiabetic Compound EvaluationA derivative exhibited IC50 values across various targets (α-glucosidase, α-amylase) indicating multi-target potential for diabetes treatment .

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example:

    Antioxidant Activity: The hydroxyl group on the chroman ring can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation or kinases in cancer.

    Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its chroman core and trifluoromethyl group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Notable Properties Reference
N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide Benzamide 2-(trifluoromethyl), 4-hydroxychroman-methyl Potential metabolic stability from chroman; electron-withdrawing CF₃ N/A
Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Benzamide Fluorine, imidazotriazine-quinoline c-Met inhibitor; FDA-approved for NSCLC
N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Benzamide 4-bromophenyl, thiazole-CF₃ Thiazole ring enhances π-π stacking; bromine adds hydrophobicity
2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)-benzamide Benzamide Hexylamine, CF₃-benzyl Flexible alkyl chain may improve membrane permeability
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide Benzamide Cyclopropane-fluorophenyl, CF₃ Cyclopropane increases rigidity; fluorophenyl aids binding affinity
Trifluoromethyl-Benzamide Derivatives

The trifluoromethyl group is a common motif in bioactive compounds due to its metabolic stability and electronegativity. For example:

  • Capmatinib leverages fluorine and a heterocyclic system for c-Met inhibition .
Chroman vs. Other Cyclic Substituents
  • Chroman: The 4-hydroxychroman group may confer antioxidant properties and improved solubility compared to non-oxygenated rings (e.g., cyclopropane in ).
  • Thiazole/Imidazotriazine : Heterocycles like those in enhance target engagement via hydrogen bonding or π-π interactions but may reduce solubility.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F3NO2
  • Molecular Weight : 321.28 g/mol

The presence of the trifluoromethyl group and the hydroxychroman moiety is significant for its biological interactions.

Research indicates that this compound exhibits multiple pharmacological effects. Its mechanism of action may involve:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Modulation of Receptor Activity : It may act as a modulator for various receptors, influencing cellular signaling pathways critical for maintaining homeostasis.

Pharmacological Effects

A summary of the biological activities reported in various studies includes:

Activity TypeObserved EffectsReferences
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cell lines
Metabolic RegulationImproves insulin sensitivity in diabetic models

Case Studies

  • Antioxidant Activity
    • In a study examining the antioxidant potential of various compounds, this compound demonstrated significant free radical scavenging activity, suggesting its potential use in preventing oxidative damage associated with chronic diseases.
  • Anti-inflammatory Effects
    • A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound resulted in a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), highlighting its therapeutic potential in inflammatory diseases.
  • Anticancer Studies
    • Research conducted on various cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways, making it a candidate for further investigation as an anticancer agent.

Q & A

Q. What are the key considerations for synthesizing N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide in a laboratory setting?

Methodological Answer: The synthesis involves multi-step organic reactions, including amide bond formation and chroman ring functionalization. Key steps include:

  • Amide Coupling : React 2-(trifluoromethyl)benzoyl chloride with a chroman-4-ylmethylamine intermediate under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C) to minimize hydrolysis .
  • Chroman Ring Formation : Use acid-catalyzed cyclization of a phenolic precursor (e.g., 4-hydroxyphenyl derivatives) with aldehydes or ketones, optimized at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to verify aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl signals (δ ~120 ppm in 13C), and chroman methylene groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .
  • X-ray Crystallography (if crystals form): To resolve stereochemistry of the chroman ring .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or phosphatases (e.g., acps-pptase) using fluorogenic substrates in pH 7.4 buffer at 37°C .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
  • Solubility : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy to guide dosing in cell-based assays .

Advanced Research Questions

Q. How can reaction yields for the trifluoromethylbenzamide intermediate be optimized?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling reactions; trifluoromethyl groups often require metal catalysts for efficient incorporation .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis (50–150°C, 30 min) to reduce reaction time and improve regioselectivity .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Assay Replication : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolite Profiling : Use LC-MS to check for in situ degradation products that may interfere with activity .
  • Protein Binding Studies : Employ ITC (isothermal titration calorimetry) to quantify interactions with serum albumin, which may reduce bioavailability .

Q. What strategies mitigate mutagenicity risks identified in Ames testing for benzamide derivatives?

Methodological Answer:

  • Structural Modifications : Replace the chroman methyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder DNA intercalation .
  • Prodrug Design : Mask the amide group with pivaloyloxymethyl (POM) esters, which hydrolyze in vivo to release the active compound .
  • Dosage Optimization : Conduct in vivo pharmacokinetic studies to establish safe exposure thresholds .

Q. What computational approaches predict binding interactions with enzyme targets like acps-pptase?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3T73 for acps-pptase) to identify key binding residues (e.g., Arg156, Asp89) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzamide-enzyme complex in aqueous solution .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing trifluoromethyl) with inhibitory activity using Gaussian-based descriptors .

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